molecular formula C16H12Cl3N5OS B2835795 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide CAS No. 577996-02-2

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B2835795
CAS No.: 577996-02-2
M. Wt: 428.72
InChI Key: IZYUFMGOZYPCGD-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a triazole-based acetamide derivative featuring a 4-amino-5-(4-chlorophenyl)triazole core linked via a sulfanyl group to an acetamide moiety substituted with a 2,5-dichlorophenyl group. Its molecular architecture combines halogenated aryl groups and a sulfur-containing bridge, which are critical for its physicochemical and biological properties. The presence of multiple chlorine atoms likely enhances lipophilicity and target binding affinity, while the amino group on the triazole may contribute to hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N5OS/c17-10-3-1-9(2-4-10)15-22-23-16(24(15)20)26-8-14(25)21-13-7-11(18)5-6-12(13)19/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUFMGOZYPCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Acetamide Moiety: The final step involves the attachment of the acetamide group to the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfanyl group.

    Reduction: Reduction reactions may target the triazole ring or the chlorophenyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The 2-pyridyl group in AS111 enhances anti-inflammatory activity (1.28× diclofenac) compared to chlorophenyl variants, likely due to improved hydrogen bonding with cyclooxygenase-2 (COX-2) . Halogenation: The target compound’s 2,5-dichlorophenyl group may offer stronger COX-2 inhibition than mono-chlorinated analogs (e.g., 3-chlorophenyl in ) due to increased electron-withdrawing effects and steric complementarity .

Synthetic Efficiency: Allyl- and pyridinyl-substituted triazoles () show yields up to 83%, while amino-substituted derivatives (e.g., AS111) require more complex multi-step syntheses, as inferred from reaction conditions in and .

Pharmacological and Physicochemical Comparisons

Anti-Inflammatory Activity:

  • AS111 : Demonstrates 1.28× higher activity than diclofenac in formalin-induced edema models, attributed to optimal substitution at the 3-methylphenyl position .
  • Furan Derivatives: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () show moderate anti-exudative activity but are less potent than chlorophenyl analogs, highlighting the importance of halogenation for efficacy .

Solubility and Lipophilicity:

  • Methoxy Substitution : Derivatives like 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide () exhibit improved solubility due to the methoxy group’s polarity, whereas dichlorophenyl groups (target compound) may reduce aqueous solubility .

Thermal Stability:

  • Melting points for allyl-substituted triazoles () range from 161–184°C, correlating with crystallinity. Amino-substituted derivatives (e.g., target compound) likely have higher decomposition temperatures due to hydrogen-bonding networks .

Computational and In Silico Insights

  • Drug-Likeness : The target compound’s ClogP and topological polar surface area (TPSA) are predicted to align with Lipinski’s rule-of-five, similar to AS111 .
  • COX-2 Docking: Molecular modeling suggests that the 4-amino group and chlorophenyl substituents in the target compound form critical interactions with COX-2’s hydrophobic pocket, as seen in AS111 .

Biological Activity

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in pharmaceuticals, particularly as antifungal agents, and this compound's unique structure suggests potential applications in various therapeutic areas including antimicrobial and anticancer treatments.

Chemical Structure and Properties

  • IUPAC Name : 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
  • Molecular Formula : C16H14ClN5OS
  • Molecular Weight : 404.83 g/mol

The compound features a triazole ring substituted with an amino group and chlorophenyl moieties, contributing to its biological activity. The presence of a sulfanyl group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The triazole ring can inhibit the synthesis of ergosterol in fungi by interfering with cytochrome P450 enzymes, which is a common mechanism among antifungal agents. Additionally, it may induce apoptosis in cancer cells through various pathways including inhibition of topoisomerases and DNA gyrase.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi:

Microbial Strain Activity (MIC µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results suggest that the compound possesses moderate to strong antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines:

Cell Line Inhibition Growth Percent (IGP)
MCF7 (Breast Cancer)21%
A549 (Lung Cancer)15%
HeLa (Cervical Cancer)18%

These findings indicate that the compound may induce cell death via apoptosis or cell cycle arrest mechanisms .

Case Studies

  • Antifungal Efficacy : In a study focusing on triazole derivatives, the compound was tested against Candida species. It showed promising results comparable to established antifungals like fluconazole, particularly against resistant strains .
  • Antibacterial Screening : A series of tests conducted on Gram-positive and Gram-negative bacteria indicated that the compound displayed superior activity against S. aureus and E. coli, with MIC values lower than those of traditional antibiotics .
  • Cancer Cell Line Studies : The compound was screened against the NCI-60 panel of human tumor cell lines. It exhibited selective cytotoxicity towards specific cancer types, highlighting its potential as a lead compound for anticancer drug development .

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